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Compound of Interest

Compound Name: Jak-IN-18

Cat. No.: B15140878 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes

JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1]

[2][3][4][5] This pathway transduces signals from numerous cytokines and growth factors,

playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation

of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders

and cancers, making JAKs significant therapeutic targets. Jak-IN-18 is a potent inhibitor of the

JAK family, and in vitro kinase assays are essential for quantifying its inhibitory activity and

determining its selectivity. These assays provide a direct and quantitative method to measure

the efficacy of potential inhibitors like Jak-IN-18 by assessing their ability to block the

phosphorylation of a substrate by a specific JAK enzyme.

JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a direct mechanism to translate an extracellular signal into

a transcriptional response. The process begins when a cytokine binds to its specific cell-

surface receptor, inducing receptor dimerization. This brings the associated JAKs into close

proximity, allowing them to phosphorylate and activate each other in a process called trans-

phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor's

intracellular tails, creating docking sites for Signal Transducer and Activator of Transcription

(STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing

them to dissociate from the receptor, form dimers, and translocate to the nucleus. Inside the
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nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target

genes.
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Figure 1: The canonical JAK-STAT signaling pathway.

Quantitative Data: Inhibitory Activity of Jak-IN-18
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory

concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's

enzymatic activity by 50%. The table below presents representative IC50 values for Jak-IN-18
against members of the JAK family. These values are crucial for understanding the inhibitor's

potency and selectivity profile.

Target Kinase Representative IC50 (nM)

JAK1 Value to be determined

JAK2 Value to be determined

JAK3 Value to be determined

TYK2 Value to be determined

Note: The IC50 values should be experimentally

determined using the protocol outlined below.

The table serves as a template for data

presentation.

Experimental Protocol: In Vitro Kinase Assay
This protocol provides a framework for determining the IC50 of Jak-IN-18 against a specific

JAK family member using a generic in vitro kinase assay format. Common methods include

radiometric assays that measure the incorporation of radiolabeled phosphate ([³²P]ATP) into a

substrate or fluorescence-based assays.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific

peptide or protein substrate by a recombinant JAK enzyme. The inhibitory effect of Jak-IN-18 is

quantified by its ability to reduce this phosphorylation event in a dose-dependent manner.

Materials and Reagents:
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Enzymes: Recombinant human JAK1, JAK2, JAK3, or TYK2.

Inhibitor: Jak-IN-18 (CAS: 2247925-32-0), dissolved in DMSO to create a stock solution.

Substrate: Suitable peptide or protein substrate for the specific JAK kinase (e.g., a generic

tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).

ATP: Adenosine 5'-triphosphate, potentially including a radiolabeled tracer like [γ-³²P]ATP for

radiometric assays.

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to

ensure optimal enzyme activity.

Microplates: 96-well or 384-well plates suitable for the chosen detection method.

Detection Reagents: Dependent on the assay format (e.g., phosphocellulose paper and

scintillation counter for radiometric assays, or specific antibodies and fluorescent reagents

for fluorescence-based assays).

Vehicle Control: DMSO.

Experimental Workflow:
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1. Reagent Preparation
- Prepare serial dilutions of Jak-IN-18 in DMSO.

- Prepare master mixes for Kinase, Substrate, and ATP.

2. Inhibitor Dispensing
Add diluted Jak-IN-18 or DMSO (vehicle control)

to microplate wells.

3. Kinase Addition & Pre-incubation
Add recombinant JAK enzyme to each well.

Incubate briefly to allow inhibitor binding.

4. Reaction Initiation
Initiate the kinase reaction by adding the ATP/Substrate mix.

5. Reaction Incubation
Incubate at a controlled temperature (e.g., 30°C)

for a defined period (e.g., 30-60 min).

6. Reaction Termination & Detection
Stop the reaction (e.g., with EDTA).

Measure substrate phosphorylation using the chosen method
(e.g., radiometric or fluorescence).

7. Data Analysis
Plot kinase activity vs. log[Jak-IN-18].

Fit data to a dose-response curve to calculate the IC50 value.

Click to download full resolution via product page

Figure 2: General experimental workflow for an in vitro kinase assay.

Step-by-Step Procedure:

Inhibitor Preparation:
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Prepare a serial dilution series of Jak-IN-18 in DMSO. A typical starting point is a 10-point,

3-fold dilution series starting from a high concentration (e.g., 100 µM).

Include wells with DMSO only as a vehicle control (100% activity) and wells without the

kinase enzyme as a background control (0% activity).

Kinase Reaction Setup:

Into the wells of a microplate, add a small volume (e.g., 2-5 µL) of the serially diluted Jak-
IN-18 or DMSO vehicle control.

Add the recombinant JAK enzyme, prepared in kinase assay buffer, to each well.

Allow a short pre-incubation period (e.g., 10-20 minutes) at room temperature to permit

the inhibitor to bind to the kinase.

Reaction Initiation and Incubation:

Initiate the phosphorylation reaction by adding a master mix containing the substrate and

ATP to each well. The final ATP concentration should ideally be close to the Michaelis

constant (Km) for the specific kinase to ensure accurate IC50 determination.

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g.,

30-60 minutes). This incubation time should be within the linear range of the kinase

reaction.

Detection and Measurement:

Terminate the reaction (e.g., by adding EDTA).

Measure the amount of phosphorylated substrate according to the chosen detection

method.

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away

unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a

scintillation counter.
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Fluorescence-Based Assay: Add the detection reagents as per the manufacturer's

instructions and measure the signal (e.g., fluorescence intensity or time-resolved

fluorescence resonance energy transfer - TR-FRET) on a compatible plate reader.

Data Analysis
Calculate Percent Inhibition: For each concentration of Jak-IN-18, calculate the percentage

of kinase activity inhibited relative to the vehicle (DMSO) control after subtracting the

background signal.

Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle -

Signal_Background))

Determine IC50:

Plot the percent inhibition against the logarithm of the Jak-IN-18 concentration.

Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate

software (e.g., GraphPad Prism).

The IC50 is the concentration of Jak-IN-18 that corresponds to 50% inhibition on the fitted

curve.

Conclusion: This protocol provides a comprehensive framework for characterizing the inhibitory

activity of Jak-IN-18 against JAK family kinases. By accurately determining the IC50 values,

researchers can quantify the compound's potency and selectivity, which are critical parameters

in the drug discovery and development process for novel immunomodulatory and anti-

inflammatory therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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